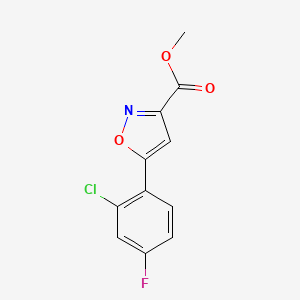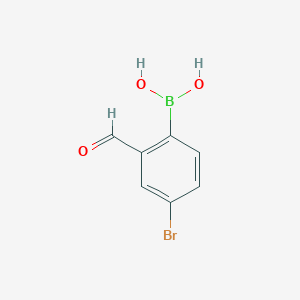
4-Bromo-2-formylphenylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-formylphenylboronic acid is an organoboron compound with the molecular formula C7H6BBrO3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a bromine atom at the 4-position and a formyl group at the 2-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-formylphenylboronic acid typically involves the bromination of 2-formylphenylboronic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position. The process involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agents in the presence of a suitable solvent such as dichloromethane or acetonitrile .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in achieving consistent product quality and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Bromo-2-formylphenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., toluene or ethanol), and aryl/vinyl halides.
Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents in suitable solvents.
Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents in appropriate solvents.
Major Products Formed:
Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.
Oxidation: 4-Bromo-2-carboxyphenylboronic acid.
Reduction: 4-Bromo-2-hydroxymethylphenylboronic acid.
Applications De Recherche Scientifique
4-Bromo-2-formylphenylboronic acid has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 4-Bromo-2-formylphenylboronic acid is primarily based on its ability to form covalent bonds with biological molecules. The boronic acid group can interact with diols and other nucleophiles, forming stable complexes. This property is exploited in the design of enzyme inhibitors and other bioactive compounds . The formyl group can undergo various chemical transformations, further enhancing the compound’s versatility in biological systems .
Comparaison Avec Des Composés Similaires
4-Formylphenylboronic acid: Similar structure but lacks the bromine substituent.
3-Formylphenylboronic acid: The formyl group is positioned at the 3-position, leading to different chemical properties and reactivity.
2-Formylphenylboronic acid: Lacks the bromine substituent and has the formyl group at the 2-position, similar to 4-Bromo-2-formylphenylboronic acid.
Uniqueness: this compound is unique due to the presence of both the bromine and formyl groups, which confer distinct reactivity and selectivity in chemical reactions. The bromine atom can participate in halogen bonding and other interactions, while the formyl group provides a site for further functionalization .
Propriétés
Formule moléculaire |
C7H6BBrO3 |
|---|---|
Poids moléculaire |
228.84 g/mol |
Nom IUPAC |
(4-bromo-2-formylphenyl)boronic acid |
InChI |
InChI=1S/C7H6BBrO3/c9-6-1-2-7(8(11)12)5(3-6)4-10/h1-4,11-12H |
Clé InChI |
FKLBIQHALGCDPL-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C=C(C=C1)Br)C=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



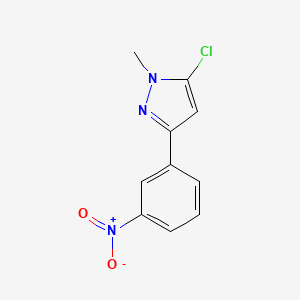
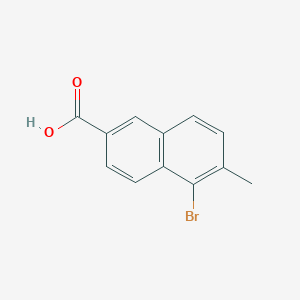
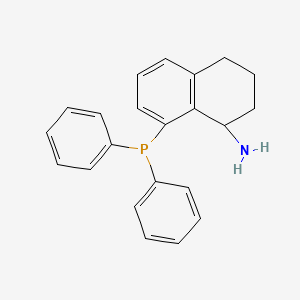
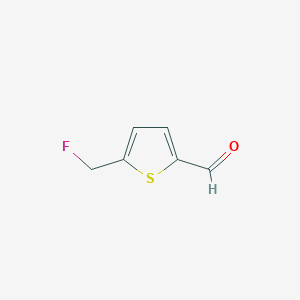
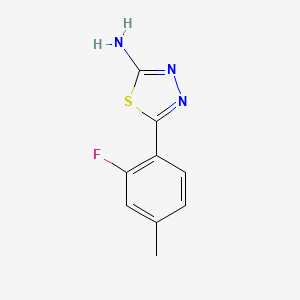
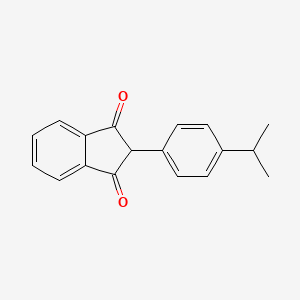
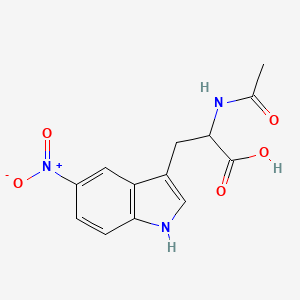
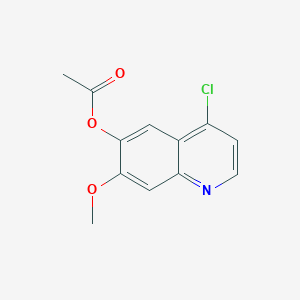
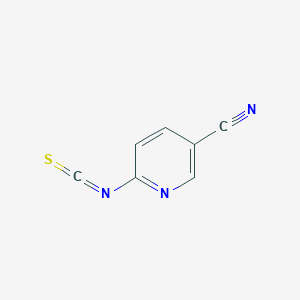
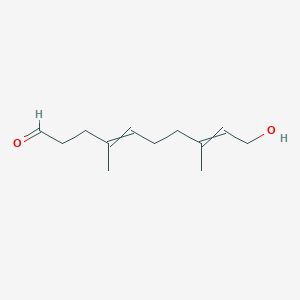
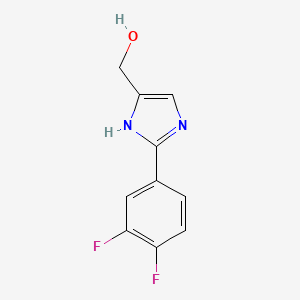
![(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-[3-(trifluoromethyl)phenyl]borinic acid](/img/structure/B13700634.png)
